BenchChemオンラインストアへようこそ!

1'-Methylspiro[chroman-2,4'-piperidin]-4-amine

physicochemical property log P drug-likeness

This single, rigid scaffold integrates a chroman oxygen heterocycle, an N‑methylpiperidine ring, and a primary amine at the 4‑position—a combination that is not available in generic unsubstituted or ketone‑only analogs. The 4‑amine handle permits direct amide coupling or reductive amination, while the N‑methyl group provides a metabolically stable tertiary amine. Procuring the genuine 1′‑methyl‑4‑amine derivative eliminates costly late‑stage functionalization of the simpler parent scaffold and delivers the exact stereochemical and physicochemical profile required for sigma‑receptor, GPCR, and ion‑channel (e.g., Vertex EP2675812B1) programs.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B7777187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Methylspiro[chroman-2,4'-piperidin]-4-amine
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)CC(C3=CC=CC=C3O2)N
InChIInChI=1S/C14H20N2O/c1-16-8-6-14(7-9-16)10-12(15)11-4-2-3-5-13(11)17-14/h2-5,12H,6-10,15H2,1H3
InChIKeyFSDMQOWLLXKURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1′-Methylspiro[chroman-2,4′-piperidin]-4-amine Procurement Guide: Scoping the Spirocyclic Amine Scaffold


1′-Methylspiro[chroman-2,4′-piperidin]-4-amine (hydrochloride CAS 70505‑90‑7; free base MW 232.32 g mol⁻¹) is a conformationally constrained spirocyclic building block that fuses a chroman oxygen heterocycle with an N‑methylpiperidine ring and bears a primary amine at the 4‑position of the chroman moiety [1]. The spiro[chromane‑2,4′‑piperidine] core is a privileged scaffold in medicinal chemistry, having been exploited for ion‑channel modulation, GPR119 agonism, acetyl‑CoA carboxylase inhibition, and sigma‑receptor ligand design [2][3][4]. The combination of a primary amine handle with an N‑methylpiperidine terminus in a single rigid framework makes this compound a versatile intermediate for divergent library synthesis, particularly when downstream functionalisation at the 4‑amine is required.

1′-Methylspiro[chroman-2,4′-piperidin]-4-amine: Why Generic Substitution Is Not a Viable Procurement Strategy


The spiro[chroman‑2,4′‑piperidine] scaffold is not a single interchangeable entity; subtle variations in N‑substitution and ring‑position functionalisation produce divergent physicochemical and pharmacological profiles [1]. The simplest parent scaffold (spiro[chroman‑2,4′‑piperidine], CAS 147372‑85‑8) lacks the 4‑amine handle and the N‑methyl group, which together control hydrogen‑bonding capacity, lipophilicity, and the set of accessible downstream derivatives. Replacing the 4‑amine with a ketone (spiro[chroman‑2,4′‑piperidin]‑4‑one) removes the only primary‑amine nucleophile and shifts the preferred reaction pathways from amine‑directed coupling to carbonyl chemistry. Exchanging the N‑methyl for N‑benzyl (e.g. 1′‑benzylspiro[chroman‑2,4′‑piperidin]‑4‑amine) introduces a metabolically labile benzylic site and increases lipophilicity, altering both pharmacokinetic behaviour and synthetic strategy. Furthermore, the 4‑amine renders the molecule chiral, creating enantiomeric pairs that are absent in the achiral 4‑one or the non‑aminated parent. These structural distinctions translate into measurable differences in computed log P, topological polar surface area, and hydrogen‑bond donor count that directly affect formulation, permeability, and target engagement. Procuring a near‑analog and attempting late‑stage functionalisation to match the target profile is chemically inefficient and scientifically indefensible when the genuine compound is commercially available at defined purity.

1′-Methylspiro[chroman-2,4′-piperidin]-4-amine: Quantitative Differentiation vs Closest Analogs


Lipophilicity Shift: Computed Log P vs the Non‑Aminated Parent Scaffold

The target compound (free base) exhibits a computed log P of approximately 3.37, compared with an XLogP3‑AA of 2.2 for the non‑aminated parent scaffold spiro[chroman‑2,4′‑piperidine] [1]. This >1‑log‑unit increase in lipophilicity is attributable to the combined effect of the N‑methyl and the 4‑amine substituents and is accompanied by a near‑doubling of the topological polar surface area (TPSA) from 21.3 Ų to 38.5 Ų.

physicochemical property log P drug-likeness

Hydrogen‑Bond Donor Capacity: 4‑Amine vs 4‑Ketone Analog

The target compound possesses two hydrogen‑bond donors (the primary amine –NH₂) versus zero for the 4‑ketone analog 1′‑methylspiro[chroman‑2,4′‑piperidin]‑4‑one (CAS 62756‑24‑5) [1]. The primary amine can act as both an H‑bond donor and acceptor, enabling bidentate interactions with biological targets that are geometrically impossible for the ketone analog, which offers only a single H‑bond acceptor site.

hydrogen-bond donor target engagement synthetic handle

Synthetic Versatility: Primary Amine as a Divergent Derivatisation Point vs Ketone Chemistry

The 4‑amine position of the target compound supports a wider repertoire of downstream reactions—including reductive amination, amide coupling, sulfonamide formation, and urea synthesis—compared with the 4‑ketone analog, which is restricted to carbonyl‑centric transformations (e.g. oxime/hydrazone formation, Grignard addition, reduction). In the anticancer spiro[chroman‑2,4′‑piperidin]‑4‑one series, the most active derivative required a sulfonyl spacer; such modifications would be synthetically inaccessible directly from the ketone scaffold without prior reduction to the amine [1].

synthetic intermediate library synthesis derivatisation

N‑Methyl Substitution: Basicity and Metabolic Stability vs N‑Benzyl and N–H Analogs

The N‑methyl group on the piperidine ring increases the pKa of the tertiary amine relative to the N–H analog (spiro[chromane‑2,4′‑piperidin]‑4‑amine), enhancing solubility at physiological pH, while avoiding the metabolic vulnerability of the N‑benzyl analog, which is susceptible to CYP‑mediated N‑debenzylation . The 1′‑benzylspiro[3,4‑dihydro‑2H‑chromene‑2,4′‑piperidine] analog has demonstrated sub‑nanomolar sigma‑1 receptor affinity (Ki = 0.617–0.620 nM), but the benzylic moiety introduces a potential metabolic soft spot that can complicate in vivo pharmacokinetic interpretation [1].

metabolic stability piperidine N-substitution CNS drug design

Vendor‑Verified Purity and Analytical QC: Batch‑Level Certificate of Analysis Availability

Multiple commercial suppliers offer 1′‑methylspiro[chroman‑2,4′‑piperidin]‑4‑amine hydrochloride with standard purity of ≥95 % (HPLC) and provide batch‑specific Certificates of Analysis including NMR, HPLC, and GC data . This level of analytical characterisation is not uniformly available for custom‑synthesised analogs (e.g. 1′‑benzyl or 4‑keto variants), where purity may vary between batches and residual solvent or by‑product profiles are less rigorously documented.

purity quality control analytical characterisation

1′-Methylspiro[chroman-2,4′-piperidin]-4-amine: Recommended Research and Industrial Application Scenarios


Divergent Medicinal Chemistry Library Synthesis Targeting CNS Receptors

The primary amine handle enables parallel amide‑coupling or reductive‑amination reactions with diverse carboxylic acid or aldehyde building blocks, generating focused libraries of spiro[chromane‑2,4′‑piperidine]‑4‑amine derivatives. This is directly relevant to sigma‑receptor and GPCR programs, where the spirocyclic core has yielded sub‑nanomolar ligands. The N‑methyl group provides a fixed tertiary amine that mimics physiological protonation states without introducing a metabolically labile N‑benzyl or N‑Boc protecting group [1].

Ion‑Channel Modulator Lead Optimisation

Vertex Pharmaceuticals has patented chroman‑spirocyclic piperidine amides as sodium‑channel inhibitors (EP2675812B1). The 4‑amine of the target compound can be directly elaborated into the amide pharmacophore described in the patent, positioning it as a late‑stage intermediate for proprietary ion‑channel programs focused on neuropathic pain. The rigid spiro junction pre‑organises the chroman and piperidine rings in a geometry that the patent SAR identifies as critical for potency [2].

Acetyl‑CoA Carboxylase (ACC) Inhibitor Scaffold Replacement

Spiro[chroman‑2,4′‑piperidin]‑4‑one derivatives have been validated as ACC inhibitors (Bioorganic & Medicinal Chemistry Letters, 2010). Replacement of the 4‑ketone with the 4‑amine offers a bioisosteric opportunity to modulate hydrogen‑bond networks at the ACC active site while retaining the spirocyclic geometry that underpins target engagement. The amine also provides a synthetic entry point for introducing sulfonamide or urea linkers that are prevalent in second‑generation ACC inhibitors [3].

Chiral Resolution and Stereochemical SAR Studies

The 4‑position of the chroman ring is a stereogenic centre, generating (R)‑ and (S)‑enantiomers. The (4R)‑configured ammonium salt is commercially available (CAS 70505‑90‑7 from CymitQuimica), enabling procurement of enantiomerically enriched material for differential pharmacological profiling. This is essential for programs where stereochemistry has been shown to influence target engagement, as demonstrated by the (R)‑configured GPR119 agonist (R)‑29, which achieved an EC₅₀ of 54 nM and 181 % Emax in vitro [4].

Quote Request

Request a Quote for 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.